
2-Methoxy-3-nitropyridine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-nitropyridine hydrate is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position on the pyridine ring
Méthodes De Préparation
The synthesis of 2-Methoxy-3-nitropyridine hydrate involves several steps. One common method is the nitration of 2-methoxypyridine. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to achieve the desired product with high yield and purity .
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methoxy-3-nitropyridine hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: There is ongoing research into the potential therapeutic applications of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-nitropyridine hydrate involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can affect the compound’s solubility and ability to interact with other molecules .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .
Comparaison Avec Des Composés Similaires
2-Methoxy-3-nitropyridine hydrate can be compared with other nitropyridine derivatives, such as:
3-Methoxy-2-nitropyridine: Similar in structure but with the positions of the methoxy and nitro groups reversed.
2-Nitro-3-pyridinol: Contains a hydroxyl group (-OH) instead of a methoxy group.
3-Nitropyridine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
Propriétés
Formule moléculaire |
C6H8N2O4 |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-methoxy-3-nitropyridine;hydrate |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-5(8(9)10)3-2-4-7-6;/h2-4H,1H3;1H2 |
Clé InChI |
MBZDAMWICKMLKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



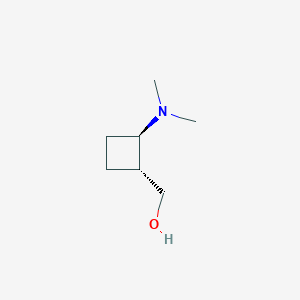
![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
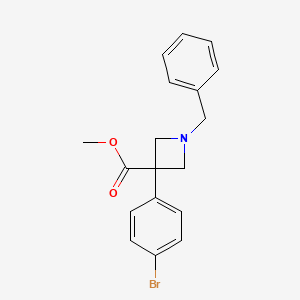
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

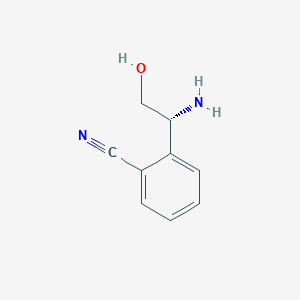
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
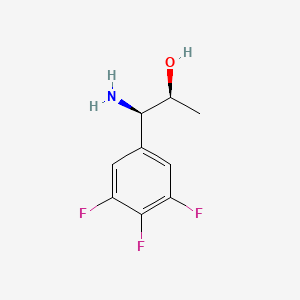
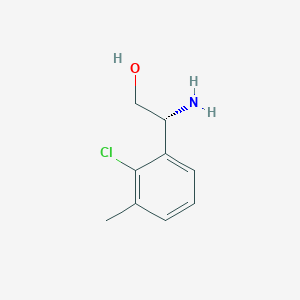
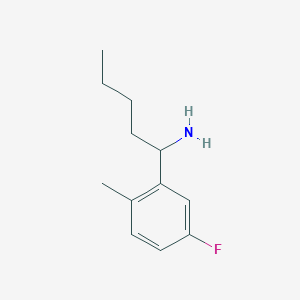
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
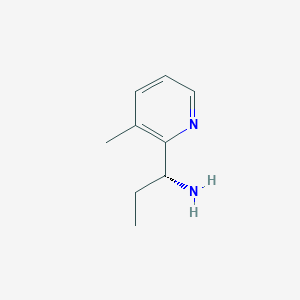
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
